1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one
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Overview
Description
1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one is a compound that features a benzothiazole moiety linked to a phenyl ring via an amino group, with an ethanone group attached to the phenyl ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis . The compound likely interacts with its target, leading to changes that inhibit the growth of the bacteria.
Biochemical Pathways
It is known that benzothiazole derivatives can affect the growth ofM. tuberculosis , suggesting that they may interfere with essential biochemical pathways in this organism.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminobenzenethiol with 4-acetylbenzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Benzothiazole: A simpler structure lacking the phenyl and ethanone groups.
2-Aminobenzothiazole: Contains an amino group directly attached to the benzothiazole ring.
4-Acetylbenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness: 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one is unique due to its combination of the benzothiazole moiety with a phenyl ring and an ethanone group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-ylamino)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)11-6-8-12(9-7-11)16-15-17-13-4-2-3-5-14(13)19-15/h2-9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPDDDSFYSEZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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